molecular formula C21H14BrCl2N5OS B12034062 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B12034062
M. Wt: 535.2 g/mol
InChI Key: NMHDTYXOJSLMHJ-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form secondary alcohols or other reduced derivatives.

    Substitution: The bromophenyl and pyridinyl groups can participate in substitution reactions, often using reagents like halides or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and controlled temperatures.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has been explored for its potential in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents on the triazole ring or the phenyl groups. Some examples are:

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide lies in its specific combination of substituents, which confer distinct properties and potential uses.

Properties

Molecular Formula

C21H14BrCl2N5OS

Molecular Weight

535.2 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14BrCl2N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-18-6-3-15(23)11-17(18)24/h1-11H,12H2,(H,26,30)

InChI Key

NMHDTYXOJSLMHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Br

Origin of Product

United States

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